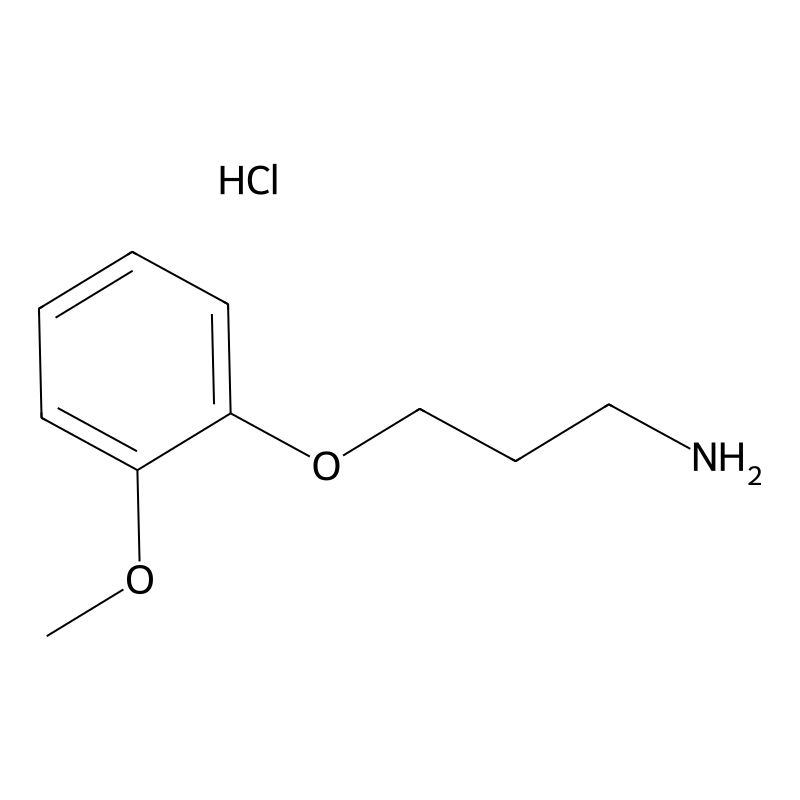

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Use in Commercial Products

This chemical can be purchased from a few commercial suppliers, often as the hydrochloride salt, indicating potential research interest, but the specific applications are not disclosed [, ].

Structural Similarity to Known Bioactive Compounds

The structure of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride contains a phenoxy group linked to a propanamine chain. Phenoxy and related aromatic amines are known to have a wide range of biological activities including anti-cancer and anti-inflammatory properties []. However, further research is needed to determine if 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride possesses similar activities.

Please note

The lack of extensive scientific literature on 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride does not preclude its potential applications in research. It is possible that this compound is under investigation by private companies or academic labs, but the results are not yet published.

Future Research Directions

Based on the structural similarity to known bioactive compounds, future research on 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride could explore its potential for:

- Development of new therapeutic agents: Investigating its anti-cancer, anti-inflammatory, or other biological activities through in vitro and in vivo studies.

- Chemical modification and SAR studies: Synthesizing and testing analogs to understand the relationship between structure and biological activity.

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol. It is characterized by its structural components, including a methoxyphenyl group and a propan-1-amine moiety. This compound is commonly utilized in various chemical and biological applications, especially in medicinal chemistry due to its potential pharmacological properties .

- N-Alkylation: The amine can react with alkyl halides to form N-alkyl derivatives.

- Acylation: It can also participate in acylation reactions, forming amides when treated with acyl chlorides.

- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride typically involves several steps:

- Formation of the Ether: The initial step generally involves the reaction between 2-methoxyphenol and an appropriate alkyl halide to form the ether linkage.

- Amine Formation: This ether is then reacted with propan-1-amine under basic conditions to yield the desired amine product.

- Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid results in the formation of the hydrochloride salt, enhancing solubility and stability .

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride finds applications in various fields:

- Pharmaceutical Development: Its potential antidepressant and anti-inflammatory properties make it a candidate for drug development.

- Chemical Research: Used as an intermediate in synthesizing other complex organic molecules.

- Biochemical Studies: Investigated for its effects on neurotransmitter systems and other biological pathways .

Interaction studies involving 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride are essential for understanding its pharmacodynamics. Preliminary data suggest interactions with:

- Neurotransmitter Receptors: Potential modulation of serotonin and norepinephrine receptors could explain its antidepressant-like effects.

- Enzymatic Pathways: Studies may reveal interactions with metabolic enzymes, influencing its bioavailability and efficacy .

Further investigation is required to elucidate these interactions fully.

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Methoxyphenoxy)propan-1-amine | C₁₀H₁₅NO₂ | Similar structure but different substituents |

| 4-(2-Methoxyphenoxy)butan-1-amine | C₁₂H₁₉NO₂ | Longer carbon chain; potential for different activity |

| 3-(2-Hydroxyphenoxy)propan-1-amine | C₁₀H₁₅NO₂ | Hydroxyl group instead of methoxy; different reactivity |

These compounds highlight the unique methoxy substitution on the phenyl ring in 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride, which may influence its biological activity and chemical properties compared to its analogs .

Norepinephrine Transporter Modulation Mechanisms

The propan-1-amine backbone of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride suggests structural similarities to norepinephrine transporter (NET) inhibitors like nisoxetine. Key mechanistic insights include:

- Aromatic spacing: The distance between the methoxyphenoxy group and the terminal amine aligns with optimal NET binding, as seen in nisoxetine derivatives [4].

- Selectivity: Bulky ortho substituents reduce DAT/SERT affinity, enhancing NET selectivity. For example, compound 6 (a nisoxetine analog) shows K~i~ = 43 nM for NET vs. 1540 nM for DAT [4].

Table 2: NET binding parameters of structurally related compounds [4]

| Compound | NET K~i~ (nM) | DAT K~i~ (nM) | SERT K~i~ (nM) |

|---|---|---|---|

| 6 | 43 | 1540 | 785 |

| Nisoxetine | 0.86 | – | – |

The compound’s primary amine and aryl ether groups may facilitate hydrogen bonding with NET residues (e.g., Asp 75), while the methoxy group enhances hydrophobic interactions [4].

κ-Opioid Receptor Antagonism Structural Determinants

No direct data on κ-opioid receptor interactions for 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride or its analogs were identified in the provided sources. Structural determinants of κ-opioid antagonism (e.g., tertiary amine motifs or specific aryl geometries) are not discussed in the context of this compound’s scaffold. Further experimental studies are required to elucidate potential activity at this target.